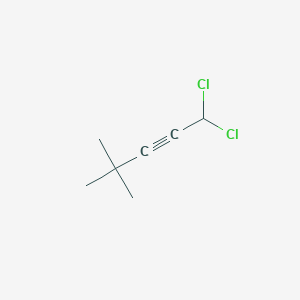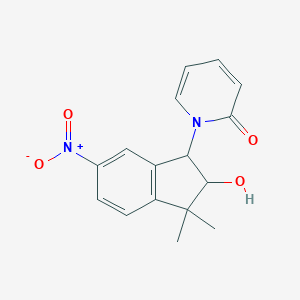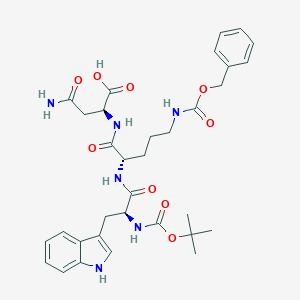
tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide (Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe) is a synthetic peptide that has been used in scientific research for various purposes. This peptide is a derivative of the natural amino acid tryptophan, and it has been synthesized using solid-phase peptide synthesis (SPPS).
Wirkmechanismus
The mechanism of action of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe involves the inhibition of protein-protein interactions. Specifically, it inhibits the binding of FKBP12 to calcineurin by binding to the FKBP12 binding site on calcineurin. This leads to the inhibition of calcineurin activity, which in turn affects the immune response.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe are largely related to its inhibition of calcineurin activity. Calcineurin is a key regulator of the immune response, and its inhibition can lead to immunosuppression. This has potential therapeutic applications in the treatment of autoimmune diseases, where the immune system attacks the body's own tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe is its specificity for the FKBP12-calcineurin interaction. This specificity allows for the selective inhibition of this interaction, without affecting other protein-protein interactions. However, one limitation of this peptide is its relatively low potency. Higher concentrations of the peptide are required to achieve the desired effect, which can be problematic in some experiments.
Zukünftige Richtungen
There are several future directions for the use of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe in scientific research. One potential application is in the development of new therapies for autoimmune diseases. The specific inhibition of the FKBP12-calcineurin interaction could be used to selectively suppress the immune response, without affecting other aspects of the immune system. Another future direction is in the study of other protein-protein interactions. The specificity of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe for the FKBP12-calcineurin interaction could be used as a template for the development of other peptides that inhibit other protein-protein interactions.
Synthesemethoden
The synthesis of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe involves the use of tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide. This method involves the stepwise addition of protected amino acids to a solid support, followed by the removal of the protecting groups to obtain the desired peptide. In the case of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe, the synthesis begins with the attachment of the Boc-protected tryptophan to the solid support. The remaining amino acids are then added one by one, with the appropriate protecting groups, until the entire peptide is synthesized. The final step involves the removal of all the protecting groups to obtain the pure peptide.
Wissenschaftliche Forschungsanwendungen
Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe has been used in scientific research for various purposes. One of the main applications of this peptide is in the study of protein-protein interactions. It has been shown to inhibit the binding of a protein called FKBP12 to another protein called calcineurin. This interaction is important in the regulation of the immune response, and the inhibition of this interaction has potential therapeutic applications in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
129594-05-4 |
|---|---|
Produktname |
tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide |
Molekularformel |
C33H42N6O9 |
Molekulargewicht |
666.7 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H42N6O9/c1-33(2,3)48-32(46)39-25(16-21-18-36-23-13-8-7-12-22(21)23)29(42)37-24(28(41)38-26(30(43)44)17-27(34)40)14-9-15-35-31(45)47-19-20-10-5-4-6-11-20/h4-8,10-13,18,24-26,36H,9,14-17,19H2,1-3H3,(H2,34,40)(H,35,45)(H,37,42)(H,38,41)(H,39,46)(H,43,44)/t24-,25-,26-/m0/s1 |
InChI-Schlüssel |
LEKFBJJCGXWLRR-GSDHBNRESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)O |
Sequenz |
WXN |
Synonyme |
Boc-Trp-Orn(Z)-Asp-NH2 tert-butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




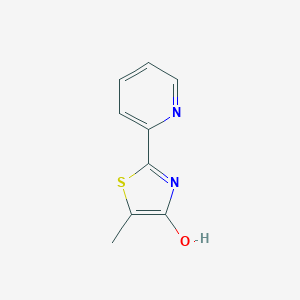

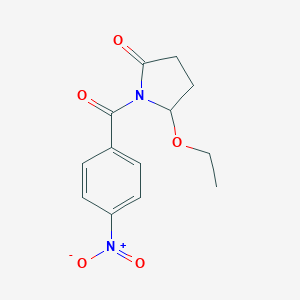
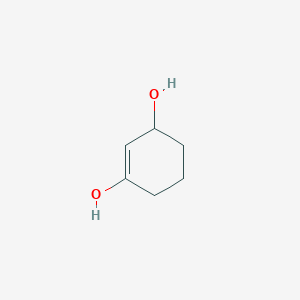
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
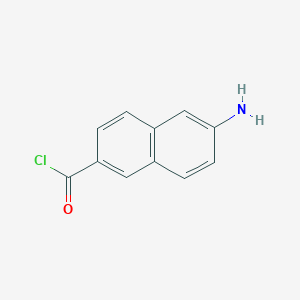

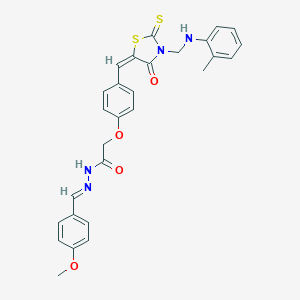
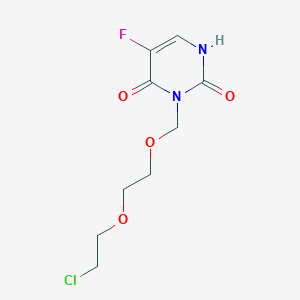
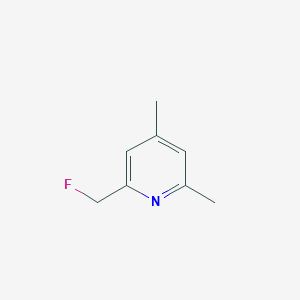
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)
